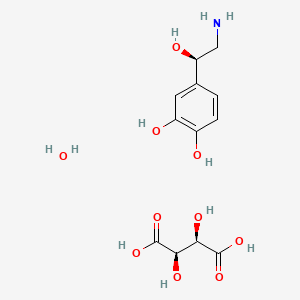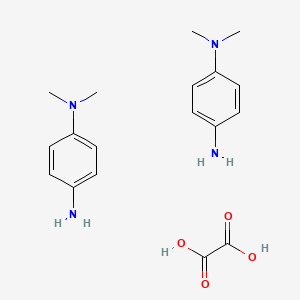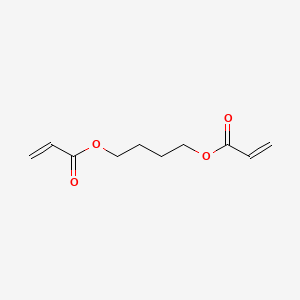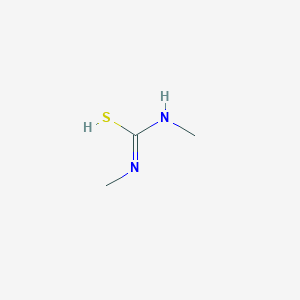
1,8-Bis-(tetramethylguanidino)naphthalene
Descripción general
Descripción
1,8-Bis-(tetramethylguanidino)naphthalene is a useful research compound. Its molecular formula is C20H30N6 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Bis-(tetramethylguanidino)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Bis-(tetramethylguanidino)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Superbasic and Kinetic Properties
- TMGN is identified as a new, highly basic "proton sponge" with an experimental pK(BH(+)) value of 25.1 in MeCN, indicating its exceptional basicity. It shows a higher kinetic basicity and resistance to hydrolysis compared to other guanidines due to its less crowded proton-accepting nitrogen atoms. These properties were elucidated through crystal structures and NMR experiments (Raab, Kipke, Gschwind & Sundermeyer, 2002).
Applications in Organic Catalysis
- TMGN has been used as a building block in mesoporous hybrid catalysts for various C–C bond-forming reactions, such as Knoevenagel, Henry, and Claisen–Schmidt condensations. Its integration into silica-based mesoporous hybrids resulted in enhanced catalytic properties (Gianotti, Díaz, Velty & Corma, 2012).
Spectroscopic and Semiempirical Studies
- TMGN's strong basicity and proton-accepting properties were further investigated using spectroscopic methods and PM5 semiempirical studies. These studies focused on the formation of hydrogen bonds and protonation states in various mixtures (Przybylski et al., 2007).
Alkylation and Kinetics Studies
- TMGN was utilized for alkylation studies, such as the alkylation of carboxylic acids. Its effectiveness in continuous flow microsystems and kinetics parameters was assessed, demonstrating its utility in synthetic chemistry applications (Rolando, Penhoat & Gholamipour-Shirazi, 2009).
Proton Affinity and Theoretical Studies
- Theoretical studies on TMGN explored its spatial and electronic structure, focusing on its high proton affinity. These studies revealed insights into the intramolecular hydrogen bonds and resonance stabilization triggered by protonation (Kovačević & Maksić, 2002).
Environmental Applications
- TMGN has been employed as a matrix in the quantitative detection of perfluorinated compounds in environmental water samples using Matrix-assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS), demonstrating its potential in environmental monitoring (Cao et al., 2011).
Propiedades
IUPAC Name |
2-[8-[bis(dimethylamino)methylideneamino]naphthalen-1-yl]-1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-23(2)19(24(3)4)21-16-13-9-11-15-12-10-14-17(18(15)16)22-20(25(5)6)26(7)8/h9-14H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHHYQWGIGYWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC2=C1C(=CC=C2)N=C(N(C)C)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2'-(Naphthalene-1,8-diyl)bis(1,1,3,3-tetramethylguanidine) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)











